molecular formula C24H20N2O2 B3855809 N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide

N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide

Cat. No. B3855809
M. Wt: 368.4 g/mol
InChI Key: HDQNNNKKFOYSRI-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide, also known as AMMA, is a synthetic compound that has gained attention in scientific research for its potential applications in various fields.

Scientific Research Applications

N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide has shown potential in various scientific research applications, including cancer research, drug discovery, and material science. In cancer research, N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. In drug discovery, N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects. In material science, N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide has been used to develop new materials with advanced properties such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide involves the inhibition of tubulin polymerization, which is essential for cell division. By inhibiting tubulin polymerization, N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide induces cell cycle arrest and apoptosis in cancer cells. Additionally, N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer cells, N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide induces apoptosis and inhibits cell proliferation. In inflammatory cells, N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide inhibits the production of pro-inflammatory cytokines. In microbial cells, N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide has been shown to exhibit anti-microbial activity against various pathogens.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide in lab experiments is its high potency and specificity towards cancer cells. Additionally, N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide has a relatively low toxicity profile compared to other anti-cancer agents. However, one of the limitations of using N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide in lab experiments is its relatively low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide. One direction is to further investigate the anti-cancer properties of N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide and its potential use in cancer therapy. Another direction is to explore the potential use of N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide in drug delivery systems and material science. Additionally, further research is needed to understand the mechanism of action of N'-(9-anthrylmethylene)-2-(3-methylphenoxy)acetohydrazide and its biochemical and physiological effects.

properties

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-17-7-6-10-20(13-17)28-16-24(27)26-25-15-23-21-11-4-2-8-18(21)14-19-9-3-5-12-22(19)23/h2-15H,16H2,1H3,(H,26,27)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQNNNKKFOYSRI-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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